(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione
(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione
Cyclo-L-Trp-L-Trp is a broad spectrum antifungal, inducing a high degree of acetylation of histones.
Brand Name:
Vulcanchem
CAS No.:
20829-55-4
VCID:
VC0524727
InChI:
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Molecular Formula:
C22H20N4O2
Molecular Weight:
372.4 g/mol
(3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione
CAS No.: 20829-55-4
Inhibitors
VCID: VC0524727
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 20829-55-4 |
---|---|
Product Name | (3S,6S)-3,6-Bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione |
Molecular Formula | C22H20N4O2 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | (3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione |
Standard InChI | InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
Standard InChIKey | DNHODRZUCGXYKU-PMACEKPBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |
Appearance | Solid powder |
Description | Cyclo-L-Trp-L-Trp is a broad spectrum antifungal, inducing a high degree of acetylation of histones. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Cyclo-L-Trp-L-Trp |
Reference | 1: Lu C, Xie F, Shan C, Shen Y. Two novel cyclic hexapeptides from the genetically engineered Actinosynnema pretiosum. Appl Microbiol Biotechnol. 2017 Mar;101(6):2273-2279. doi: 10.1007/s00253-016-8017-3. Epub 2016 Dec 2. PubMed PMID: 27913850. 2: James ED, Knuckley B, Alqahtani N, Porwal S, Ban J, Karty JA, Viswanathan R, Lane AL. Two Distinct Cyclodipeptide Synthases from a Marine Actinomycete Catalyze Biosynthesis of the Same Diketopiperazine Natural Product. ACS Synth Biol. 2016 Jul 15;5(7):547-53. doi: 10.1021/acssynbio.5b00120. Epub 2015 Dec 9. PubMed PMID: 26641496. 3: Alqahtani N, Porwal SK, James ED, Bis DM, Karty JA, Lane AL, Viswanathan R. Synergism between genome sequencing, tandem mass spectrometry and bio-inspired synthesis reveals insights into nocardioazine B biogenesis. Org Biomol Chem. 2015 Jul 14;13(26):7177-92. doi: 10.1039/c5ob00537j. Epub 2015 May 29. Erratum in: Org Biomol Chem. 2015 Sep 21;13(35):9323. PubMed PMID: 26022437. 4: Li XB, Li YL, Zhou JC, Yuan HQ, Wang XN, Lou HX. A new diketopiperazine heterodimer from an endophytic fungus Aspergillus niger. J Asian Nat Prod Res. 2015;17(2):182-7. doi: 10.1080/10286020.2014.959939. Epub 2014 Nov 17. PubMed PMID: 25401948. 5: Mundt K, Li SM. CdpC2PT, a reverse prenyltransferase from Neosartorya fischeri with a distinct substrate preference from known C2-prenyltransferases. Microbiology. 2013 Oct;159(Pt 10):2169-79. doi: 10.1099/mic.0.069542-0. Epub 2013 Jul 11. PubMed PMID: 23845975. 6: Lee KH, Kim KW, Rhee KH. Identification of Streptomyces sp. KH29, which produces an antibiotic substance processing an inhibitory activity against multidrug-resistant Acinetobacter baumannii. J Microbiol Biotechnol. 2010 Dec;20(12):1672-6. PubMed PMID: 21193822. 7: Zou HX, Xie XL, Linne U, Zheng XD, Li SM. Simultaneous C7- and N1-prenylation of cyclo-L-Trp-L-Trp catalyzed by a prenyltransferase from Aspergillus oryzae. Org Biomol Chem. 2010 Jun 28;8(13):3037-44. doi: 10.1039/c002850a. Epub 2010 May 14. PubMed PMID: 20473424. 8: Yin WB, Yu X, Xie XL, Li SM. Preparation of pyrrolo[2,3-b]indoles carrying a beta-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT. Org Biomol Chem. 2010 May 21;8(10):2430-8. doi: 10.1039/c000587h. Epub 2010 Mar 22. PubMed PMID: 20448903. 9: Yin WB, Xie XL, Matuschek M, Li SM. Reconstruction of pyrrolo[2,3-b]indoles carrying an alpha-configured reverse C3-dimethylallyl moiety by using recombinant enzymes. Org Biomol Chem. 2010 Mar 7;8(5):1133-41. doi: 10.1039/b922440h. Epub 2010 Jan 7. PubMed PMID: 20165805. |
PubChem Compound | 7091706 |
Last Modified | Nov 11 2021 |
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